molecular formula C36H36N2O6S B13789400 3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole

3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole

Cat. No.: B13789400
M. Wt: 624.7 g/mol
InChI Key: PMKKELNPZHFIDY-UHFFFAOYSA-M
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Description

3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes multiple phenyl groups and ethyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring . Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole stands out due to its unique structural features, such as the presence of multiple phenyl groups and ethyl substituents. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C36H36N2O6S

Molecular Weight

624.7 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-5-phenyl-1,3-benzoxazole;ethyl sulfate

InChI

InChI=1S/C34H31N2O2.C2H6O4S/c1-4-35-29-22-27(25-12-8-6-9-13-25)16-18-31(29)37-33(35)20-24(3)21-34-36(5-2)30-23-28(17-19-32(30)38-34)26-14-10-7-11-15-26;1-2-6-7(3,4)5/h6-23H,4-5H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

PMKKELNPZHFIDY-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C\C(=C\C4=[N+](C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CC)\C.CCOS(=O)(=O)[O-]

Canonical SMILES

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC(=CC4=[N+](C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CC)C.CCOS(=O)(=O)[O-]

Origin of Product

United States

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